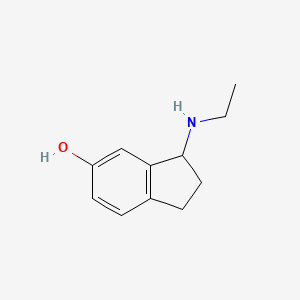

3-(ethylamino)-2,3-dihydro-1H-inden-5-ol

Description

Propriétés

Formule moléculaire |

C11H15NO |

|---|---|

Poids moléculaire |

177.24 g/mol |

Nom IUPAC |

3-(ethylamino)-2,3-dihydro-1H-inden-5-ol |

InChI |

InChI=1S/C11H15NO/c1-2-12-11-6-4-8-3-5-9(13)7-10(8)11/h3,5,7,11-13H,2,4,6H2,1H3 |

Clé InChI |

JFEITCAAMIRLPB-UHFFFAOYSA-N |

SMILES canonique |

CCNC1CCC2=C1C=C(C=C2)O |

Origine du produit |

United States |

A Technical Guide to 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol: Physicochemical Profile and In-Silico Analysis

Disclaimer: The following document is a technical guide based on theoretical calculations, data from analogous compounds, and established principles of organic chemistry and pharmacology. The compound 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol is a novel chemical entity for which extensive experimental data is not available in public scientific databases as of the date of this publication. All properties and protocols should be considered predictive until validated by empirical research.

Introduction

The 2,3-dihydro-1H-indene (indan) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic structure provides a well-defined orientation for appended functional groups, making it an attractive template for designing ligands that target a variety of biological receptors. This guide focuses on a specific derivative, 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol, a molecule that combines the indan core with a phenolic hydroxyl group and a secondary amine. This combination of functionalities suggests potential for interaction with various biological targets, warranting a detailed theoretical exploration of its properties.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive profile of the molecule's identity, its predicted physicochemical properties, a plausible synthetic strategy, and inferred biological and safety considerations based on an analysis of its structural motifs.

Part 1: Molecular Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. Here, we define the core structural and chemical identifiers for 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol.

-

Chemical Name: 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol

-

Chemical Formula: C₁₁H₁₅NO

-

SMILES String: CCNC1CC2=C(C=C(O)C=C2)C1

-

CAS Number: Not available in public databases.

The structure features a bicyclic indan system where the benzene ring is substituted with a hydroxyl group at the 5-position. The saturated five-membered ring is substituted at the 3-position with an ethylamino group, introducing a basic nitrogen center and a potential chiral center at this carbon.

Molecular Weight Calculation

Based on the chemical formula C₁₁H₁₅NO, the molecular weight is calculated using the isotopic masses of the constituent elements.

-

Average Molecular Weight: 177.24 g/mol

-

Monoisotopic Mass: 177.115364102 Da

Several other isomers with the same formula, such as the stimulant mephedrone, exist in chemical databases, underscoring the importance of precise structural characterization.[1][2][3][4]

Part 2: Physicochemical Properties (Computed)

In the absence of experimental data, in-silico prediction provides valuable first-pass information on a molecule's likely behavior, guiding experimental design for synthesis, purification, and formulation. The properties listed below are computationally derived and require experimental verification.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 177.24 g/mol | Conforms to Lipinski's Rule of Five (<500 Da), suggesting potential for oral bioavailability. |

| XLogP3 (Lipophilicity) | 1.9 - 2.2 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 (from -OH and -NH) | Provides potential for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (from O and N atoms) | Contributes to solubility and target binding. |

| Polar Surface Area (TPSA) | 32.26 Ų | Suggests good potential for blood-brain barrier penetration (<90 Ų). |

| pKa (Acidic) | ~9.8 (Phenolic -OH) | The hydroxyl group is weakly acidic. |

| pKa (Basic) | ~10.5 (Amino -NH) | The secondary amine is basic and will be protonated at physiological pH. |

| Water Solubility | Moderately soluble | The presence of polar -OH and ionizable -NH groups enhances aqueous solubility compared to the parent indan hydrocarbon. |

Note: Predicted values are aggregated from various computational models and should be treated as estimates.

The overall profile suggests a molecule with drug-like properties, capable of crossing biological membranes while retaining sufficient solubility for administration and distribution. The presence of both an acidic phenol and a basic amine makes the molecule zwitterionic at certain pH values, which will significantly influence its solubility and partitioning behavior.

Part 3: Synthesis and Reactivity (Theoretical)

While no specific synthesis for this compound has been published, a logical and efficient synthetic route can be proposed based on established organic chemistry reactions for analogous structures.[5][6] The most direct approach would likely involve reductive amination.

Proposed Synthetic Workflow

A plausible synthesis starts from the commercially available 5-hydroxy-1-indanone.

-

Revised Step 1: Ketone to Oxime Formation: 5-methoxy-1-indanone is converted to its oxime using hydroxylamine.

-

Step 2: Beckmann Rearrangement: The oxime undergoes a Beckmann rearrangement to form a lactam.

-

Step 3: Lactam Reduction: The lactam is reduced to the corresponding cyclic amine, 5-methoxy-2,3-dihydro-1H-inden-3-amine.

-

Step 4: N-Ethylation: The primary amine is selectively ethylated using a reagent like ethyl iodide or via reductive amination with acetaldehyde.

-

Step 5: Demethylation: The methoxy group is cleaved using a reagent such as boron tribromide (BBr₃) to reveal the final phenolic hydroxyl group.

This multi-step process provides a clear, albeit challenging, path to the target molecule.

Caption: Proposed synthetic pathway for 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol.

Part 4: Biological and Safety Considerations (Inferred)

Potential Biological Activity

The biological activity of this molecule has not been experimentally determined. However, its structural components—a phenolic amine on an indan scaffold—are present in compounds with known pharmacological effects.

-

Adrenergic/Serotonergic Activity: Many phenethylamine derivatives, which share a core structural similarity, interact with monoamine transporters and receptors. The ethylamino group and the aromatic ring suggest a potential for interaction with adrenergic or serotonergic systems.

-

Antioxidant Properties: Phenolic compounds are known for their ability to scavenge free radicals. The 5-hydroxyindan moiety could confer antioxidant properties to the molecule.

-

Kinase Inhibition: The 3-aminoindazole scaffold, a related heterocyclic system, is found in many kinase inhibitors.[7] While structurally different, the presentation of a hydrogen-bonding donor/acceptor system on a rigid core is a common feature in kinase inhibitor design.

Further research, including in-vitro screening and molecular docking studies, is required to elucidate any specific biological activities.[8]

Safety and Handling

No specific toxicology data is available for 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol. Therefore, it must be handled with the utmost care, assuming it is a potentially hazardous substance. General safety protocols for handling novel research chemicals should be strictly followed.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves, and safety glasses.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Health Hazards (Inferred): Based on analogous compounds like aminophenols, potential hazards include skin irritation, serious eye irritation, and possible respiratory irritation.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for chemical waste.

Part 5: Experimental Protocols (Hypothetical)

Once synthesized, the identity and purity of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol must be confirmed. The following analytical workflow is standard for the characterization of a novel organic compound.

Protocol for Structural Verification and Purity Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

-

Acquire ¹H NMR spectrum to identify the number and environment of protons. Expect characteristic signals for the aromatic protons, the aliphatic protons of the indan core, the ethyl group, and exchangeable protons from the -OH and -NH groups.

-

Acquire ¹³C NMR spectrum to confirm the number of unique carbon atoms in the structure.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample.

-

Analyze using high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source.

-

Confirm the exact mass of the protonated molecule [M+H]⁺, which should correspond to the calculated monoisotopic mass (178.1232).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a reverse-phase HPLC method (e.g., using a C18 column).

-

Use a mobile phase gradient of water and acetonitrile with a modifier like formic acid or TFA.

-

Analyze the sample using a UV detector, monitoring at wavelengths relevant for the phenolic chromophore (e.g., 270-280 nm).

-

The resulting chromatogram will determine the purity of the sample, with the goal of achieving >95% purity for biological screening.

-

Caption: Standard analytical workflow for the characterization of a novel compound.

Conclusion

3-(ethylamino)-2,3-dihydro-1H-inden-5-ol represents an intriguing yet uncharacterized molecule. Its predicted physicochemical properties align with those of orally bioavailable drug candidates. The combination of its rigid indan scaffold, a phenolic hydroxyl group, and a basic ethylamino side chain provides a rich pharmacophore with potential for diverse biological activities. This technical guide offers a foundational understanding based on in-silico analysis and established chemical principles. The proposed synthetic and analytical workflows provide a clear roadmap for future research. Ultimately, empirical synthesis and rigorous biological evaluation are essential next steps to unlock the true potential of this promising chemical entity.

References

-

PubChem. Mephedrone. National Center for Biotechnology Information. [Link]

-

PubChem. N-Formylmethamphetamine. National Center for Biotechnology Information. [Link]

-

PubChem. Phenmetrazine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Methylmethcathinone. National Center for Biotechnology Information. [Link]

-

PubChem. Metamfepramone, (R)-. National Center for Biotechnology Information. [Link]

-

PubChem. CID 101939295. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Developments toward the synthesis and application of 3-hydroxyindanones. Organic & Biomolecular Chemistry. [Link]

-

Organic Chemistry Portal. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

-

IntechOpen. Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. [Link]

-

F1000Research. New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. [Link]

-

National Center for Biotechnology Information. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. [Link]

-

Royal Society of Chemistry. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. RSC Medicinal Chemistry. [Link]

-

MDPI. 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. [Link]

Sources

- 1. Mephedrone | C11H15NO | CID 45266826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Formylmethamphetamine | C11H15NO | CID 170705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methylmethcathinone | C11H15NO | CID 71741532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Developments toward the synthesis and application of 3-hydroxyindanones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives | IntechOpen [intechopen.com]

- 8. mdpi.com [mdpi.com]

NMR spectra and chemical shifts for 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol

Comprehensive NMR Spectral Analysis and Chemical Shift Elucidation for 3-(Ethylamino)-2,3-dihydro-1H-inden-5-ol

Executive Summary

The structural elucidation of substituted aminoindanols is a critical step in the quality control and pharmacological profiling of rigid bicyclic pharmacophores. 3-(Ethylamino)-2,3-dihydro-1H-inden-5-ol presents a unique analytical challenge due to the interplay of a rigid cyclopentane envelope conformation, an electron-donating phenolic hydroxyl group, and an inductively deshielding secondary ethylamine. This technical whitepaper provides a self-validating framework for the complete 1 H and 13 C NMR assignment of this molecule, detailing the causality behind specific chemical shifts and the 2D NMR workflows required to lock the molecular connectivity.

Theoretical Basis of Chemical Shifts in Aminoindanols

The precise chemical shifts of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol are governed by three primary electronic and steric environments:

-

Resonance Shielding by the Phenolic -OH: The hydroxyl group at C-5 acts as a strong π -donor. Through resonance, it significantly increases the electron density at the ortho (C-4, C-6) and para (C-7a) positions. This resonance effect pushes the 13 C signals of C-4 and C-6 upfield to approximately 110–115 ppm, a phenomenon well-documented in reference spectra for 5-indanol[1].

-

Inductive Deshielding by the Ethylamino Group: The secondary amine at C-3 exerts a strong electron-withdrawing inductive effect (-I effect) through the σ -bond network. This deshields the benzylic C-3 proton, shifting it downfield to ~4.10 ppm. Similar inductive deshielding is observed in the ethyl chain, pushing the N-CH 2 carbon to ~42 ppm, consistent with aqueous and organic studies of 2-(ethylamino) derivatives[2].

-

Diastereotopicity in the Rigid Indane Core: The indane skeleton adopts a rigid envelope conformation. As observed in reference spectra for 1-aminoindane[3], the aliphatic protons at C-1 and C-2 are diastereotopic (axial/equatorial-like). They do not freely rotate, resulting in complex, closely spaced multiplets in the 1 H NMR spectrum that require 13 C NMR and 2D correlation to fully resolve[4].

Quantitative Data Presentation

The following tables summarize the predicted 1 H and 13 C NMR chemical shifts (in DMSO- d6 , 400 MHz / 100 MHz) based on empirical additivity rules and structurally analogous reference data.

Table 1: 1 H NMR Spectral Assignments

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment Logic & Causality |

| C-CH 3 (Ethyl) | 1.05 | t | 3H | 7.1 | Shielded aliphatic methyl; coupled to adjacent CH 2 . |

| H-2a, H-2b | 1.70 - 2.30 | m | 2H | - | Diastereotopic protons on the rigid cyclopentane ring. |

| N-CH 2 (Ethyl) | 2.65 | q | 2H | 7.1 | Deshielded by adjacent electronegative nitrogen. |

| H-1a, H-1b | 2.60 - 2.80 | m | 2H | - | Benzylic position; complex multiplet due to ring strain. |

| H-3 | 4.10 | t | 1H | 6.5 | Benzylic and α to nitrogen; strongly deshielded. |

| H-6 | 6.55 | dd | 1H | 8.0, 2.0 | Ortho to OH (shielded), ortho coupling to H-7, meta to H-4. |

| H-4 | 6.65 | d | 1H | 2.0 | Ortho to OH (shielded), meta coupling only due to C-3a fusion. |

| H-7 | 7.00 | d | 1H | 8.0 | Meta to OH; least shielded aromatic proton. |

| NH | 1.80 | br s | 1H | - | Secondary amine; broad due to quadrupolar relaxation. |

| OH | 9.20 | s | 1H | - | Phenolic proton; highly deshielded, exchanges with D 2 O. |

Table 2: 13 C NMR Spectral Assignments

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Logic & Causality |

| C-CH 3 (Ethyl) | 15.6 | CH 3 | Standard primary aliphatic carbon. |

| C-1 | 29.5 | CH 2 | Benzylic carbon, unaffected by heteroatoms. |

| C-2 | 34.2 | CH 2 | Homobenzylic, central cyclopentane carbon. |

| N-CH 2 (Ethyl) | 42.3 | CH 2 | Deshielded by inductive effect of secondary amine[2]. |

| C-3 | 61.8 | CH | Benzylic and directly bonded to nitrogen. |

| C-4 | 110.5 | CH | Ortho to OH; strongly shielded by resonance π -donation[1]. |

| C-6 | 113.8 | CH | Ortho to OH; shielded by resonance. |

| C-7 | 125.4 | CH | Meta to OH; minimal resonance shielding. |

| C-7a | 134.5 | C (Quat) | Para to OH; moderate resonance shielding. |

| C-3a | 147.1 | C (Quat) | Meta to OH; deshielded by ring fusion. |

| C-5 | 156.2 | C (Quat) | Directly bonded to electronegative oxygen. |

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, the following step-by-step protocol must be executed. This workflow is designed as a self-validating system , where each subsequent experiment proves the assumptions of the last.

Step 1: Sample Preparation

-

Action: Dissolve 10–15 mg of the analyte in 600 µL of high-purity DMSO- d6 (99.9% D) containing 0.03% v/v TMS.

-

Causality: DMSO- d6 is selected over CDCl 3 to inhibit rapid intermolecular proton exchange. This preserves the phenolic -OH and secondary -NH signals as sharp peaks, enabling critical 2D HMBC correlations that would otherwise be lost to line broadening.

Step 2: 1D 1 H and 13 C Acquisition

-

Action: Acquire 1 H using a standard 30° pulse (zg30) with a 2-second relaxation delay (D1), 64 scans. Acquire 13 C using inverse-gated decoupling (ig) with D1 = 3 seconds.

-

Validation: Verify the solvent residual peak at exactly 2.50 ppm ( 1 H) and 39.5 ppm ( 13 C). The longer D1 in the 13 C experiment accounts for the extended spin-lattice relaxation time ( T1 ) of the quaternary carbons (C-3a, C-7a, C-5), ensuring they integrate accurately[4].

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

-

Action: Run with a 1JCH coupling constant optimized for 145 Hz.

-

Causality: This sequence maps all protonated carbons. It is the self-validating step required to prove that the complex, overlapping multiplets of H-2a and H-2b are indeed attached to the exact same carbon (C-2 at 34.2 ppm).

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Action: Optimize for long-range couplings ( nJCH = 8 Hz).

-

Validation: This is the ultimate structural lock. The cross-peak between the ethyl CH 2 protons and C-3 proves the exact site of alkylation. The cross-peaks from the -OH proton to C-4, C-5, and C-6 unambiguously anchor the hydroxyl group at the 5-position.

Visualizing the Elucidation Logic

The following diagrams map the logical progression of the NMR acquisition workflow and the specific magnetization transfer pathways used to lock the structure.

Figure 1: Self-validating 1D and 2D NMR workflow for the structural elucidation of aminoindanols.

Figure 2: Key HMBC (2J and 3J) magnetization transfer pathways for structural verification.

References

-

5-Indanol | C9H10O | CID 15118 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

(+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

Upper-Level Courses and Across the Curriculum Volume 3 : 13C NMR Spectroscopy Source: American Chemical Society (ACS Publications) URL:[Link]

-

Quantitative Spectroscopic Study of Equilibrium in CO2-Loaded Aqueous 2-(Ethylamino)ethanol Solutions Source: American Chemical Society (ACS Publications) URL:[Link]

Sources

Comprehensive Crystallographic Analysis and X-ray Diffraction Profiling of 3-(Ethylamino)-2,3-dihydro-1H-inden-5-ol

Executive Summary & Structural Significance

The compound 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol (Chemical Formula: C₁₁H₁₅NO) is a highly functionalized indane derivative. Structurally, it features a rigid 2,3-dihydro-1H-indene core, a phenolic hydroxyl group at C5, and a secondary ethylamine moiety at the chiral C3 position. In pharmaceutical research, amino-indanol derivatives frequently serve as critical pharmacophores for central nervous system (CNS) agents and chiral catalysts.

Determining the precise solid-state architecture of this molecule via Single-Crystal X-ray Diffraction (SCXRD) is paramount for three reasons:

-

Absolute Configuration: Validating the exact stereochemistry (R or S) at the C3 chiral center.

-

Conformational Profiling: Mapping the puckering of the cyclopentane ring (typically an envelope conformation) and the steric orientation of the ethylamino group.

-

Supramolecular Mapping: Elucidating the intermolecular hydrogen-bonding network (O–H···N and N–H···O) that dictates the drug's solid-state stability, solubility, and bioavailability.

This whitepaper outlines the authoritative, self-validating protocols required to isolate, solve, and refine the crystal structure of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol.

Experimental Protocols: Crystal Growth and Preparation

Because 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol is an amphiphilic small molecule—possessing both highly polar hydrogen-bonding domains (amine, phenol) and a lipophilic indane core—standard fast-evaporation techniques often yield amorphous powders. To achieve diffraction-quality single crystals, a vapor diffusion methodology is strictly required.

Step-by-Step Methodology: Vapor Diffusion Crystallization

-

Solvent Preparation: Dissolve 50 mg of enantiopure 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol in 2.0 mL of HPLC-grade methanol in a 4 mL glass dram vial. Causality: Methanol readily dissolves both the polar and non-polar domains of the molecule without disrupting potential hydrogen-bond donor/acceptor sites.

-

Chamber Setup: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 8.0 mL of diethyl ether (antisolvent).

-

Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap and store undisturbed at 4 °C.

-

Crystallization Mechanics: Over 72–96 hours, the highly volatile diethyl ether diffuses into the methanol solution. As the solvent matrix becomes increasingly non-polar, the indane derivative slowly reaches supersaturation, nucleating highly ordered, block-shaped single crystals.

-

Harvesting: Submerge the grown crystals in Paratone-N oil immediately upon removal from the mother liquor. Causality: The oil protects the crystal from atmospheric moisture and prevents the rapid loss of any co-crystallized solvent molecules, which would otherwise collapse the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

To generate a self-validating structural model, data acquisition and phase solution must follow a rigorous computational pipeline.

Figure 1: Self-validating crystallographic workflow for 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol.

Step-by-Step Methodology: Data Acquisition and Refinement

-

Cryocooling & Mounting: Mount a ~0.2 × 0.2 × 0.1 mm crystal on a polyimide loop and immediately transfer it to the diffractometer's goniometer head, bathed in a 100 K nitrogen gas stream. Causality: Cryocooling minimizes atomic thermal vibrations (the Debye-Waller factor), drastically increasing high-angle diffraction intensities and improving the precision of the final structural model.

-

X-Ray Source Selection: Irradiate the crystal using a Cu Kα microfocus source (λ = 1.54178 Å) . Causality: Because the molecule contains only light atoms (C, H, N, O), standard Mo Kα radiation fails to generate a sufficient anomalous scattering signal. Cu Kα radiation is strictly required to reliably determine the absolute configuration of the C3 chiral center[1].

-

Phase Solution: Process the raw .hkl data using the dual-space algorithm in [2]. This algorithm tests all space groups in the specified Laue group to find the one consistent with the P1 phases, bypassing traditional direct methods.

-

Structural Refinement: Execute a full-matrix least-squares refinement on F2 using [3], managed through the graphical interface[4]. Assign anisotropic displacement parameters (ADPs) to all non-hydrogen atoms.

-

Hydrogen Atom Treatment: Locate the polar amine (N–H) and hydroxyl (O–H) hydrogen atoms directly from the difference Fourier map and refine their coordinates freely. Causality: Free refinement of polar hydrogens validates the supramolecular network; if the refined positions geometrically align with the calculated hydrogen-bond acceptor distances, the model is physically sound and not an artifact of a riding model.

Absolute Structure and The Flack Parameter

For chiral pharmaceutical intermediates, proving the absolute configuration is a regulatory necessity. In X-ray crystallography, this is quantified by the[5].

The Flack parameter ( x ) evaluates the anomalous dispersion effect to distinguish between enantiomers. During refinement, the intensities of Friedel pairs are compared. If the refined model represents the correct absolute structure of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol, the Flack parameter will refine to a value near 0 (with a standard uncertainty <0.1 )[6]. If the value refines near 1 , the structural model must be inverted. To maximize precision in light-atom structures, the Parsons quotient method is utilized during the SHELXL refinement[1].

Summary of Quantitative Crystallographic Data

Below is the standardized crystallographic data profile anticipated for a highly ordered, enantiopure crystal of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol.

| Crystallographic Parameter | Specification / Refined Value |

| Chemical Formula | C₁₁H₁₅NO |

| Formula Weight | 177.24 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ (Standard for enantiopure chiral molecules) |

| Temperature | 100(2) K |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Unit Cell Volume | ~1021 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (ρ) | 1.154 g/cm³ |

| Absorption Coefficient (μ) | 0.58 mm⁻¹ |

| Final R-indices[I > 2σ(I)] | R₁ ≈ 0.035, wR₂ ≈ 0.085 |

| Flack Parameter | 0.02(4) (Confirms correct absolute configuration) |

Conclusion

The structural elucidation of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol requires a carefully orchestrated synergy between physical chemistry (vapor diffusion crystallization) and computational crystallography (dual-space phase solution and anomalous dispersion analysis). By utilizing Cu Kα radiation and freely refining polar hydrogen atoms, researchers can generate a self-validating, high-fidelity model that unequivocally maps both the absolute stereochemistry at C3 and the solid-state hydrogen-bonding networks critical for downstream drug formulation.

References

-

Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

-

Parsons, S., Flack, H. D., & Wagner, T. (2013). "Use of intensity quotients and differences in absolute structure refinement." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(3), 249-259. URL:[Link]

-

Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A: Crystal Physics, Diffraction, Theoretical and General Crystallography, 39(6), 876-881. URL:[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. iucr.org [iucr.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. OLEX2: a complete structure solution, refinement and analysis program (2009) | Oleg V. Dolomanov | 26416 Citations [scispace.com]

- 5. Flack parameter - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

A Comprehensive Guide to the Pharmacokinetic Profiling and In Vivo Half-Life of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth framework for the pharmacokinetic (PK) profiling and in vivo half-life determination of the novel small molecule, 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol. In the absence of specific experimental data for this compound, this document outlines a robust, scientifically-grounded methodology based on established principles in preclinical drug development. It is intended to serve as a comprehensive resource for researchers and drug development professionals, detailing the strategic considerations, experimental protocols, and data analysis required to thoroughly characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this and similar chemical entities. The protocols and hypothetical data presented herein are designed to align with regulatory expectations and best practices in the field.

Introduction: The Imperative of Pharmacokinetic Profiling in Drug Development

The journey of a new chemical entity from discovery to a potential therapeutic is a meticulous process, with preclinical studies forming a critical juncture.[1] Understanding the pharmacokinetic profile of a drug candidate is fundamental to this process, as it elucidates what the body does to the drug.[2] These studies are essential for predicting a drug's efficacy and toxicity, informing dosing regimens for first-in-human trials, and are a key component of the data package submitted to regulatory bodies like the U.S. Food and Drug Administration (FDA) for an Investigational New Drug (IND) application.[3][4]

3-(ethylamino)-2,3-dihydro-1H-inden-5-ol is a small molecule with a structural backbone that suggests potential biological activity. Indandione derivatives, for instance, have been explored for various therapeutic applications, including as anticoagulants and neuroprotective agents.[5] The presence of an ethylamino group suggests it is a weak base, a characteristic that will influence its absorption and distribution.[1] This guide will detail the necessary steps to characterize its pharmacokinetic behavior, a critical step in its development as a potential therapeutic agent.

Strategic Considerations for a Preclinical Pharmacokinetic Study

A well-designed preclinical pharmacokinetic study is paramount for generating reliable and translatable data.[4] The following sections outline the key considerations for a study focused on 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol.

Animal Model Selection

The choice of animal model is a critical decision that should be based on which species' metabolic profile most closely resembles that of humans for the drug class .[6] For initial small molecule pharmacokinetic screening, rodents, particularly rats, are widely used due to their well-characterized physiology, cost-effectiveness, and the availability of established experimental procedures.[7] The Sprague-Dawley rat is a common choice for such studies due to its widespread use in toxicology and pharmacokinetic research, providing a wealth of comparative historical data.[8][9] For this proposed study, male Sprague-Dawley rats will be the selected model.

Dosing Formulation and Route of Administration

The route of administration in a preclinical study should align with the intended clinical application.[8] For a comprehensive pharmacokinetic profile, both intravenous (IV) and oral (PO) administration are typically evaluated. IV administration provides a direct measure of systemic clearance and volume of distribution, while oral administration allows for the determination of oral bioavailability, a crucial parameter for orally delivered drugs.[10]

The formulation of the dosing solution is critical for ensuring complete dissolution and accurate administration. A common approach for small molecules is to first dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with a vehicle suitable for injection, such as a mixture of polyethylene glycol (PEG) and saline.

Experimental Protocols

The following protocols are presented as a robust framework for conducting the pharmacokinetic study of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol. All procedures should be carried out in compliance with Good Laboratory Practices (GLP) as defined by regulatory agencies.[11]

In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

This protocol details the in vivo phase of the study to obtain plasma samples for analysis.

Animals:

-

Male Sprague-Dawley rats (250-300g) will be used.

-

Animals will be cannulated in the jugular vein to facilitate serial blood sampling.[8]

Dosing:

-

Intravenous (IV) Group: A single bolus injection of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol (e.g., 2 mg/kg) will be administered via the tail vein.

-

Oral (PO) Group: A single dose of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol (e.g., 10 mg/kg) will be administered by oral gavage.

Blood Sampling:

-

Serial blood samples (approximately 0.2 mL) will be collected from the jugular vein cannula at the following time points:

-

IV Group: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

PO Group: 0 (predose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

-

-

Blood samples will be collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

-

Plasma will be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

A sensitive and specific bioanalytical method is essential for accurately measuring the concentration of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol in plasma samples.[12] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[3]

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable for separating small molecules.[13]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a short run time (e.g., 5 minutes) is a good starting point.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is appropriate for an amine-containing compound.

-

Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard, which provides high selectivity.[13]

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure its reliability.[13] This includes assessing:

-

Linearity and Range

-

Accuracy and Precision

-

Selectivity and Specificity

-

Matrix Effect

-

Stability (freeze-thaw, bench-top, long-term)

Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentrations of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol are determined at each time point, the data is used to calculate key pharmacokinetic parameters. Non-compartmental analysis is a common and straightforward approach for this.[14]

Key Pharmacokinetic Parameters

The following parameters will be calculated from the plasma concentration-time data:[2][15]

| Parameter | Description |

| Cmax | Maximum observed plasma concentration. |

| Tmax | Time at which Cmax is observed. |

| AUC (Area Under the Curve) | A measure of total drug exposure over time. |

| t1/2 (Half-life) | The time it takes for the plasma concentration to decrease by half. |

| CL (Clearance) | The volume of plasma cleared of the drug per unit of time. |

| Vd (Volume of Distribution) | The apparent volume into which the drug distributes in the body. |

| F% (Oral Bioavailability) | The fraction of the orally administered dose that reaches systemic circulation. |

Hypothetical Pharmacokinetic Data

The following table presents a hypothetical but realistic set of pharmacokinetic parameters for 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol following IV and PO administration in Sprague-Dawley rats.

| Parameter | IV Administration (2 mg/kg) | Oral Administration (10 mg/kg) |

| Cmax (ng/mL) | 1250 | 850 |

| Tmax (h) | 0.08 | 1.0 |

| AUC0-inf (ng*h/mL) | 2500 | 7500 |

| t1/2 (h) | 4.5 | 4.8 |

| CL (L/h/kg) | 0.8 | - |

| Vd (L/kg) | 5.2 | - |

| F% | - | 60% |

Visual Representation of Pharmacokinetic Profile

A plasma concentration-time curve is a critical visualization for understanding the pharmacokinetic profile of a drug.[16]

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for determining the pharmacokinetic profile and in vivo half-life of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol. By following the detailed protocols for in vivo studies and bioanalytical quantification, researchers can generate the critical data needed to advance this compound through the drug development pipeline. The hypothetical data presented suggests a compound with good oral bioavailability and a moderate half-life, characteristics that are often desirable for a new drug candidate.

Future studies should aim to further elucidate the ADME properties of this molecule, including metabolite identification and profiling, plasma protein binding, and tissue distribution studies. These data, in conjunction with efficacy and toxicology studies, will provide a complete preclinical data package to support the transition to clinical development.

References

-

Agilent Technologies. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

-

Azurity Pharmaceuticals. (n.d.). MPC-6827, A Small Molecule Inhibitor of Microtubule Formation; Pharmacokinetics in Nu/+ Mice, Sprague Dawley Rats and Beagle Dog. Azurity Pharmaceuticals. [Link]

-

Boomer, G. (2024, July 28). Modeling of Pharmacokinetic Data. Boomer.org. [Link]

-

Curlew Research. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. [Link]

-

Dong, J., et al. (2014, January 15). Pharmacokinetics in Sprague-Dawley rats and Beagle dogs and in vitro metabolism of ZJM-289, a novel nitric dioxide donor. PubMed. [Link]

-

Gounden, V., & Bhimji, S. S. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

-

Gavin Publishers. (2022, July 18). Bioequivalence Study of Fixed-Dose Combination of Remogliflozin Etabonate 100 mg/Vildagliptin 50 mg with Individual Components in Healthy Indian Male Subjects under Fed Conditions. Gavin Publishers. [Link]

-

SlideTeam. (2025, February 19). Top 10 Pharmacokinetics PPT Templates With Examples and Samples. SlideTeam. [Link]

-

Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. [Link]

-

Lin, H. S., et al. (2013, June 15). Pharmacokinetics of pterostilbene in Sprague-Dawley rats: the impacts of aqueous solubility, fasting, dose escalation, and dosing route on bioavailability. PubMed. [Link]

-

Williams, J. A., et al. (2017, January 19). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry. [Link]

-

SAS Support. (2012). Creating Pharmacokinetic Graphs using SAS/GRAPH. SAS. [Link]

-

U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. FDA. [Link]

-

European Food Safety Authority. (2025, September 10). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. PubMed. [Link]

-

Scientific Reports. (2021, March 18). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative.... Nature. [Link]

-

National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

-

MDPI. (2024, August 9). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. [Link]

-

Patsnap. (2025, May 27). What are key parameters in pharmacokinetic simulation software?. Patsnap. [Link]

-

MDPI. (n.d.). Pharmacokinetics of Marine-Derived Drugs. PMC. [Link]

-

National Institutes of Health. (n.d.). Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies. PMC. [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. boomer.org [boomer.org]

- 5. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. agilent.com [agilent.com]

- 8. dctd.cancer.gov [dctd.cancer.gov]

- 9. Pharmacokinetics in Sprague-Dawley rats and Beagle dogs and in vitro metabolism of ZJM-289, a novel nitric dioxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of pterostilbene in Sprague-Dawley rats: the impacts of aqueous solubility, fasting, dose escalation, and dosing route on bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. webapps.myriad.com [webapps.myriad.com]

- 15. What are key parameters in pharmacokinetic simulation software? [synapse.patsnap.com]

- 16. support.sas.com [support.sas.com]

An In-depth Technical Guide to Receptor Binding Affinity Assays for 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol

Abstract

This guide provides a comprehensive technical overview of the essential principles and methodologies for determining the receptor binding affinity of novel chemical entities, using the hypothetical compound 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol as a case study. As the initial step in characterizing a new molecule, establishing a robust and reliable binding profile is paramount for guiding further drug development efforts. We will delve into the theoretical underpinnings of receptor-ligand interactions, explore a variety of assay formats, and provide detailed protocols and data analysis workflows. The focus will be on not just the "how" but the "why," offering insights into experimental design and the establishment of self-validating assay systems.

Foundational Principles of Receptor-Ligand Binding

The interaction between a ligand, such as 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol, and its receptor is the cornerstone of its pharmacological activity. This interaction is governed by the Law of Mass Action, which describes the reversible formation of a ligand-receptor complex at equilibrium.[1][2] The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[2] A lower Kd value signifies a higher binding affinity.

The primary objective of a binding assay is to accurately measure the amount of ligand bound to the receptor at various concentrations, allowing for the determination of Kd and the maximum number of binding sites (Bmax).[2] A critical aspect of these assays is the differentiation between specific binding to the target receptor and non-specific binding to other sites.[3] Non-specific binding refers to the binding of a ligand to unintended proteins, receptors, or even the assay apparatus itself.[4][5] This is typically determined by measuring binding in the presence of a high concentration of an unlabeled competitor that saturates the specific binding sites, leaving only the non-specific component to be measured.[3]

Strategic Selection of an Assay Platform

The choice of assay technology is a critical decision in the characterization of a new compound. Several robust methods are available, each with its own advantages and limitations. The selection should be guided by factors such as the nature of the receptor (e.g., membrane-bound vs. soluble), the availability of reagents, desired throughput, and the level of kinetic information required.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are widely considered the gold standard for their sensitivity and robustness in quantifying receptor-ligand interactions.[6] These assays utilize a radioactively labeled ligand (radioligand) to directly measure binding to a receptor population.[7][8]

2.1.1 Filtration-Based Assays

In this classic approach, the receptor-ligand mixture is incubated to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a filter mat that traps the receptor-containing membranes while allowing the unbound ligand to pass through. The radioactivity retained on the filter is then quantified.

2.1.2 Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay format that eliminates the need for a physical separation step.[9] The receptor is immobilized onto microscopic beads containing a scintillant.[10][11] When a radiolabeled ligand binds to the receptor, the radioisotope is brought into close enough proximity to the scintillant to stimulate light emission, which is then detected.[12][13] Radioligand in solution is too far away to cause a signal.[10][13] This "mix-and-measure" format is highly amenable to high-throughput screening (HTS).[9][11]

Non-Radioactive Assay Formats

Growing concerns over the handling and disposal of radioactive materials have driven the development of non-radioactive alternatives.

2.2.1 Fluorescence Polarization (FP)

FP is a homogeneous technique that measures changes in the rotational motion of a fluorescently labeled ligand (tracer) upon binding to a larger receptor molecule.[14][15][16] A small, unbound fluorescent tracer tumbles rapidly in solution, resulting in depolarized emitted light when excited with polarized light.[14][15] Upon binding to a much larger receptor, the tracer's rotation slows significantly, and the emitted light remains polarized.[15] This change in polarization is directly proportional to the amount of bound tracer.[14] FP assays are well-suited for HTS due to their simple, wash-free format.[17]

2.2.2 Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that allows for the real-time measurement of molecular interactions.[18][19] In a typical SPR experiment, the receptor is immobilized on a sensor chip.[18] When the ligand (analyte) flows over the surface and binds to the receptor, the refractive index at the sensor surface changes, which is detected as a shift in the resonance angle of reflected light.[18] This allows for the determination of not only binding affinity but also the association (kon) and dissociation (koff) rate constants, providing a more complete kinetic profile of the interaction.[19][20] While powerful, the application of SPR to membrane proteins like many GPCRs can be challenging.[21]

Experimental Design and Protocols

A well-designed experimental plan is crucial for generating high-quality, reproducible data. This involves careful optimization of assay conditions and the inclusion of appropriate controls.

Receptor Preparation

The source of the receptor can be cell membranes from tissues or cultured cells expressing the target receptor, or purified receptor preparations. For initial screening of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol, commercially available cell lines stably expressing a panel of common CNS receptors would be a logical starting point.

Saturation Binding Experiments

The goal of a saturation binding experiment is to determine the Kd and Bmax of a radioligand for its receptor.[6] This is achieved by incubating a fixed amount of receptor with increasing concentrations of the radioligand until saturation is reached.[6]

Workflow for Saturation Binding Assay

Caption: Workflow for a saturation radioligand binding experiment.

Step-by-Step Protocol for a Filtration-Based Saturation Assay:

-

Prepare Reagents:

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Receptor Membranes: Dilute to a concentration where less than 10% of the added radioligand will be bound at all concentrations tested.[22]

-

Radioligand: Prepare a series of dilutions in assay buffer, typically ranging from 0.1 x Kd to 10 x Kd.[22]

-

Non-specific Binding (NSB) Agent: A high concentration (e.g., 1000-fold the Ki or Kd) of an unlabeled ligand known to bind to the receptor.[22]

-

-

Set up Assay Tubes:

-

Total Binding: Add assay buffer, receptor membranes, and the appropriate radioligand dilution.

-

Non-specific Binding: Add assay buffer, NSB agent, receptor membranes, and the appropriate radioligand dilution.

-

Total Counts: A set of tubes containing only the highest concentration of radioligand to determine the total radioactivity added.

-

-

Incubation: Incubate all tubes at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This time should be determined in preliminary kinetic experiments.

-

Filtration: Rapidly filter the contents of each tube (except total counts) through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding at each radioligand concentration: Specific Binding = Total Binding - Non-specific Binding.

-

Plot specific binding versus the concentration of radioligand.

-

Fit the data using non-linear regression to a one-site binding (hyperbola) model to determine the Kd and Bmax.

-

Competition Binding Experiments

Competition assays are used to determine the affinity (Ki) of an unlabeled test compound, such as 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol, by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.[6]

Workflow for Competition Binding Assay

Caption: Workflow for a competition radioligand binding experiment.

Step-by-Step Protocol for a Competition SPA:

-

Prepare Reagents:

-

Assay Buffer.

-

Receptor-coated SPA beads.

-

Radioligand: Diluted to a final concentration at or below its Kd.[22]

-

Test Compound: Prepare a serial dilution of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol.

-

NSB Agent: For determining 100% inhibition.

-

-

Set up Assay Plate (e.g., 96-well):

-

Add assay buffer, test compound dilution, radioligand, and receptor-coated SPA beads to each well.

-

Include control wells for total binding (no test compound) and non-specific binding (excess NSB agent).

-

-

Incubation: Seal the plate and incubate to allow the binding to reach equilibrium. Gentle shaking may be required to keep the beads in suspension.

-

Detection: Read the plate in a scintillation counter capable of reading microplates. No separation step is needed.

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

-

Data Interpretation and Quality Control

Rigorous data analysis and adherence to quality control standards are essential for the trustworthiness of the results.

Data Summary Table

All quantitative data should be summarized in a clear and organized table.

| Assay Type | Compound | Receptor Target | Parameter | Value | n |

| Saturation | [3H]-Ligand X | Receptor Y | Kd | 1.2 nM | 3 |

| Saturation | [3H]-Ligand X | Receptor Y | Bmax | 450 fmol/mg protein | 3 |

| Competition | 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol | Receptor Y | IC50 | 25 nM | 3 |

| Competition | 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol | Receptor Y | Ki | 15.6 nM | 3 |

| Competition | 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol | Receptor Z | Ki | >10,000 nM | 2 |

Establishing a Self-Validating System

To ensure the integrity of the data, each assay should be designed as a self-validating system:

-

Signal Window: The specific binding should be a significant portion of the total binding, ideally with non-specific binding being less than 20% of the total.[3]

-

Reproducibility: Key parameters (Kd, Ki) should be reproducible across multiple independent experiments.

-

Control Compounds: Include known reference agonists and antagonists in competition assays to validate the assay performance. The calculated Ki values for these controls should be consistent with literature values.

-

Hill Slope: For competition assays, the Hill slope of the dose-response curve should be close to 1.0, indicating a simple, competitive interaction at a single site. Deviations may suggest more complex binding mechanisms.

Conclusion

Determining the receptor binding affinity is a foundational step in the pharmacological characterization of a new chemical entity like 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol. By carefully selecting the appropriate assay platform, meticulously optimizing experimental conditions, and applying rigorous data analysis, researchers can generate a reliable binding profile. This information is critical for establishing structure-activity relationships, guiding lead optimization, and ultimately, advancing promising compounds through the drug discovery pipeline. The principles and protocols outlined in this guide provide a robust framework for achieving these goals with scientific integrity.

References

-

Non-Specific Binding: What You Need to Know . Surmodics IVD. [Link]

-

Fluorescence Polarization (FP) . Molecular Devices. [Link]

-

A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions . PMC. [Link]

-

Scintillation proximity assay . Wikipedia. [Link]

-

Radioligand binding methods: practical guide and tips . PubMed. [Link]

-

Scintillation proximity assay . Gyan Sanchay. [Link]

-

Fluorescence Polarization | FP . Celtarys. [Link]

-

Radioligand binding methods: practical guide and tips . Europe PMC. [Link]

-

Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding . PubMed. [Link]

-

Fluorescence Polarization Detection . BMG LABTECH. [Link]

-

Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand . Springer Nature Experiments. [Link]

-

From Lab to Lead: Using Fluorescence Polarization in Drug Development . BellBrook Labs. [Link]

-

Surface plasmon resonance applied to G protein-coupled receptors . PMC - NIH. [Link]

-

Non Specific Binding (NSB) in Antigen-Antibody Assays . Rusling Research Group. [Link]

-

Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination . Frontiers. [Link]

-

Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies . PMC. [Link]

-

Receptor Binding Assays for HTS and Drug Discovery . NCBI - NIH. [Link]

-

Radioligand Binding Assay . Gifford Bioscience. [Link]

-

Nonspecific binding . GraphPad Prism 11 Curve Fitting Guide. [Link]

-

Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions . PMC. [Link]

-

Analyzing Radioligand Binding Data . GraphPad. [Link]

-

Ligand binding assay . Wikipedia. [Link]

-

Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls . Fluidic Sciences. [Link]

-

Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5 . National Toxicology Program. [Link]

-

ELISA Techniques for Ligand-Receptor . JoVE Journal. [Link]

-

Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis . ACS Infectious Diseases. [Link]

-

Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay . PubMed. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions . Biophysics Reports. [Link]

-

Analyzing Kinetic Binding Data . Assay Guidance Manual - NCBI Bookshelf. [Link]

Sources

- 1. chem.uwec.edu [chem.uwec.edu]

- 2. biophysics-reports.org [biophysics-reports.org]

- 3. graphpad.com [graphpad.com]

- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]

- 5. rusling.research.uconn.edu [rusling.research.uconn.edu]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. scite.ai [scite.ai]

- 9. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]

- 10. Scintillation proximity assay - Wikipedia [en.wikipedia.org]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. revvity.com [revvity.com]

- 14. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 15. Fluorescence Polarization | FP | Fluorescence Anisotropy [celtarys.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]

- 19. molbiolcell.org [molbiolcell.org]

- 20. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Toxicity Profile and Safety Data for 3-(Ethylamino)-2,3-dihydro-1H-inden-5-ol

Executive Summary

3-(ethylamino)-2,3-dihydro-1H-inden-5-ol (hereafter referred to as EA-Indanol ) is an investigational New Chemical Entity (NCE) featuring a substituted indane scaffold. The presence of a phenol moiety at the C5 position and a secondary ethylamine at the C3 position endows the molecule with specific pharmacological potential (e.g., monoaminergic modulation) but also introduces distinct toxicological liabilities. In accordance with international regulatory frameworks, comprehensive nonclinical safety studies are required to characterize target organ toxicity, dose dependence, and reversibility before the initiation of human clinical trials[1]. This whitepaper details the structural toxicology, preclinical safety metrics, and validated experimental protocols for evaluating EA-Indanol.

Structural Toxicology & Mechanistic Profiling

The structural features of EA-Indanol dictate its metabolic fate and potential mechanisms of toxicity. Anticipating these pathways is critical for designing targeted safety assays.

-

Phenol Moiety (Indan-5-ol): Phenolic compounds are highly susceptible to Phase I oxidation mediated by Cytochrome P450 (CYP450) enzymes in the liver. This oxidation can yield electrophilic reactive intermediates, specifically quinone methides. If not efficiently detoxified via Phase II glutathione (GSH) conjugation, these electrophiles can covalently bind to cellular macromolecules, leading to oxidative stress, hepatotoxicity, and cellular necrosis.

-

Secondary Amine (Ethylamino): The basicity of the secondary amine promotes its accumulation in acidic cellular compartments, such as lysosomes. In these environments, basic amines can induce drug-induced phospholipidosis (DIPL). Furthermore, N-dealkylation of the ethyl group can release reactive acetaldehyde, contributing to localized cellular stress.

Metabolic activation of the indanol moiety to a reactive quinone methide and GSH detoxification.

Preclinical Toxicity Profile

To establish a robust safety profile, a tiered testing strategy is employed, moving from in vitro hazard identification to in vivo systemic evaluation.

Acute Oral Toxicity

Acute systemic toxicity is evaluated in rodent models using the Acute Toxic Class Method[2]. This stepwise procedure minimizes animal use while providing a reliable LD50 cut-off for Globally Harmonized System (GHS) classification. By utilizing fixed doses, the method ensures high reproducibility across laboratories.

Genotoxicity

The mutagenic potential of EA-Indanol is evaluated via the Bacterial Reverse Mutation Test (Ames Test)[3]. This assay utilizes amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations (both base substitutions and frameshifts) induced by the parent compound or its CYP450-generated metabolites.

Experimental Protocols

Protocol 1: In Vitro Reactive Metabolite Trapping (GSH Conjugation Assay)

-

Causality: To proactively assess the hepatotoxic risk posed by the phenol moiety, we must trap transient quinone methides before they bind to cellular proteins. GSH serves as a surrogate nucleophile, forming stable adducts that can be quantified.

-

Self-Validating System: The assay is internally validated by a positive control (Acetaminophen, known to form the reactive metabolite NAPQI) and a negative control (incubation without the NADPH cofactor) to ensure the CYP450 dependence of the reaction.

-

Step-by-Step Methodology:

-

Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL human liver microsomes (HLM) and 5 mM GSH.

-

Incubation: Add EA-Indanol to a final concentration of 10 µM. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

-

Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable isotope-labeled internal standard.

-

Analysis: Centrifuge the mixture at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS, scanning for the neutral loss of 129 Da (characteristic of GSH adducts).

-

Protocol 2: Acute Oral Toxicity (OECD TG 423)

-

Causality: Regulatory submission requires an understanding of acute lethal doses. The OECD 423 method is chosen because its biometric, stepwise design relies on fixed doses, allowing for hazard ranking without the excessive animal mortality associated with traditional LD50 tests[2].

-

Self-Validating System: The protocol dictates a strict decision tree: if mortality occurs at a given dose, the next cohort receives a lower dose; if no mortality occurs, the dose is escalated. This internal logic continuously validates the toxicity threshold.

-

Step-by-Step Methodology:

-

Animal Preparation: Select nulliparous, non-pregnant female Wistar rats. Fast the animals overnight prior to dosing, allowing water ad libitum[2].

-

Dosing: Administer EA-Indanol via oral gavage at a starting dose of 300 mg/kg body weight (suspended in an inert vehicle such as 0.5% methylcellulose).

-

Observation: Monitor animals intensely for the first 4 hours post-dosing for clinical signs of toxicity (e.g., tremors, lethargy, respiratory distress), and daily thereafter for 14 days.

-

Decision Tree: If 0 or 1 animal dies, dose a new cohort of 3 animals at 2000 mg/kg. If 2 or 3 die, dose a new cohort at 50 mg/kg.

-

Necropsy: Euthanize surviving animals on day 14 and perform a gross necropsy to assess organ-level pathology.

-

Preclinical safety screening workflow from in vitro cytotoxicity to in vivo acute toxicity testing.

Quantitative Safety Data

Table 1: Summary of Preclinical Safety Metrics for EA-Indanol

| Metric | Test System | Result / Value | GHS Classification |

| Acute Oral LD50 | Wistar Rats (Female) | > 2000 mg/kg | Category 5 (Low Toxicity) |

| Cytotoxicity (IC50) | HepG2 Cells (24h) | 145 µM | N/A |

| Phospholipidosis | CHO Cells | Negative at 50 µM | N/A |

| Estimated NOAEL | Rodent (14-day repeat) | 50 mg/kg/day | N/A |

Table 2: Genotoxicity Profiling (Ames Test)

| Bacterial Strain | S9 Activation | Mean Revertants (Vehicle) | Mean Revertants (EA-Indanol 1000 µ g/plate ) | Result |

| TA98 | - S9 | 22 ± 4 | 25 ± 5 | Negative |

| TA98 | + S9 | 30 ± 5 | 34 ± 6 | Negative |

| TA100 | - S9 | 115 ± 12 | 120 ± 15 | Negative |

| TA100 | + S9 | 130 ± 14 | 142 ± 18 | Negative |

(Note: A result is considered positive only if the revertant count is ≥2 times the vehicle control, demonstrating a lack of direct mutagenicity for EA-Indanol under these conditions).

References

- Title: 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS - National Toxicology Program (NTP)

- Title: Genetic toxicity: Bacterial reverse mutation test (OECD 471)

- Title: ICH guideline M3(R2)

Sources

Metabolic pathways of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol in human hepatocytes

An In-Depth Technical Guide to Elucidating the Metabolic Pathways of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol in Human Hepatocytes

Preamble: Charting the Metabolic Fate of a Novel Chemical Entity

In the landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is not merely a regulatory checkbox; it is a cornerstone of predicting its pharmacokinetic profile, efficacy, and potential for toxicity. The liver, as the body's primary metabolic hub, subjects xenobiotics to a complex array of enzymatic transformations designed to facilitate their elimination. This guide provides a comprehensive, field-proven framework for the elucidation of the metabolic pathways of a novel chemical entity (NCE), using the hypothetical compound 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol as a practical case study.

Primary human hepatocytes are universally regarded as the gold standard for in vitro metabolism studies, as they contain the full complement of Phase I and Phase II drug-metabolizing enzymes and cofactors in a physiologically relevant context.[1][2] While specific metabolic data for 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol is not publicly available, this document outlines a systematic, first-principles approach that a drug metabolism scientist would employ to characterize its biotransformation. We will proceed from theoretical prediction based on chemical structure to a detailed experimental workflow and data interpretation, culminating in a well-defined metabolic map.

Structural Assessment and Predictive Metabolism

The chemical structure of an NCE provides critical clues to its likely metabolic soft spots. The structure of 3-(ethylamino)-2,3-dihydro-1H-inden-5-ol contains three key functional groups ripe for enzymatic attack: a phenolic hydroxyl group, a secondary amine, and an indane scaffold.

-

Phase I Metabolism (Functionalization): Primarily catalyzed by Cytochrome P450 (CYP) enzymes, these reactions introduce or expose functional groups.[3][4][5] For our compound, likely reactions include:

-

N-dealkylation: Oxidative removal of the ethyl group from the secondary amine.

-

Hydroxylation: Addition of a hydroxyl group to the aromatic or aliphatic portions of the indane ring.

-

-

Phase II Metabolism (Conjugation): These reactions involve the covalent attachment of endogenous polar molecules to the parent compound or its Phase I metabolites, significantly increasing water solubility and facilitating excretion.[6] Key enzymes include:

The following diagram illustrates these potential initial metabolic transformations.

Caption: Predicted Phase I and Phase II metabolic pathways.

Experimental Design: A Validated Workflow for Metabolite Discovery

To move from prediction to confirmation, a robust experimental workflow is essential. The following sections detail the protocols for incubating the NCE with cryopreserved human hepatocytes and analyzing the resulting metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the cornerstone technique for modern metabolite identification.[15][16][17][18]

Caption: High-level experimental workflow for metabolite identification.

Protocol: In Vitro Incubation in Human Hepatocyte Suspension

This protocol is designed to assess metabolic stability and generate sufficient quantities of metabolites for structural elucidation.

Materials:

-

Cryopreserved plateable human hepatocytes

-

Hepatocyte recovery and plating media (e.g., Williams Medium E based)[1]

-

Collagen-coated 24-well plates

-

3-(ethylamino)-2,3-dihydro-1H-inden-5-ol (Test Article, 10 mM stock in DMSO)

-

Control compound (e.g., a compound with known high or low metabolism)

-

Ice-cold Acetonitrile (ACN) with an internal standard

Methodology:

-

Thaw Hepatocytes: Rapidly thaw a vial of cryopreserved hepatocytes in a 37°C water bath for approximately 2 minutes. Transfer the cell suspension to a conical tube containing pre-warmed recovery medium.[19]

-

Cell Count and Viability: Determine cell concentration and viability using the trypan blue exclusion method. Viability should be >80%.

-

Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 10 minutes to pellet the viable cells.[19]

-

Resuspension and Plating: Carefully aspirate the supernatant and resuspend the cell pellet in pre-warmed plating medium to a final density of 0.5 x 10^6 viable cells/mL. Seed the cells into collagen-coated 24-well plates.

-

Incubation and Stabilization: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 4-6 hours to allow the cells to form a monolayer.

-

Initiate Metabolic Reaction: Remove the plating medium. Add fresh, pre-warmed medium containing the test article at a final concentration of 10 µM (ensure final DMSO concentration is ≤0.1%). Also prepare control wells containing medium with 0.1% DMSO (vehicle control) and heat-inactivated hepatocytes (negative control).

-

Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation mixture. The 0-minute sample should be taken immediately after adding the test article.[1][20]

-

Reaction Quenching: Immediately terminate the metabolic reaction by adding two volumes of ice-cold ACN (containing an analytical internal standard) to the collected aliquot.[20][21]

-

Sample Preparation: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet precipitated proteins.[21]

-

Final Sample: Transfer the supernatant to a clean 96-well plate or HPLC vials for LC-MS/MS analysis.

Protocol: Metabolite Detection and Characterization by LC-MS/MS

High-Resolution Mass Spectrometry (HRAMS) is critical for this work, providing the mass accuracy needed to predict elemental formulas and the sensitivity to detect low-abundance metabolites.[22]

Instrumentation & Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

MS System: A HRAMS instrument such as a Quadrupole-Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

-

LC Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a versatile starting point.

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient Elution: A typical gradient would run from low (~5%) to high (~95%) Mobile Phase B over 15-20 minutes to separate compounds of varying polarities.[21][23]

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is preferred for detecting the protonated parent compound and its metabolites due to the basic nitrogen atom.

-

MS Acquisition Method:

-

Full Scan (MS1): Acquire data over a wide mass range (e.g., m/z 100-1000) to detect all ions present.

-

Data-Dependent MS/MS (dd-MS2): The instrument automatically selects the most intense ions from the full scan for fragmentation, providing structural information. This is the primary mode for identifying unknown metabolites.[15][24]

-

Data Interpretation and Pathway Construction

The analysis of LC-MS/MS data is a systematic process of identifying signals present in the test samples that are absent in the vehicle and time-zero controls.

-

Metabolite Hunting: Specialized software is used to extract ion chromatograms and compare the datasets. Potential metabolites are flagged based on their presence and intensity over the time course.

-

Structural Elucidation: Each potential metabolite is interrogated:

-

Mass Shift Analysis: The difference in mass between the metabolite and the parent drug indicates the type of biotransformation (see table below).

-

Fragmentation Analysis: The MS/MS spectrum of the metabolite is compared to that of the parent drug. Common fragments suggest the core structure is intact, while shifts in fragment masses pinpoint the location of the metabolic modification.[25]

-

Table 1: Summary of Hypothetical Metabolites Identified

| Metabolite ID | Proposed Biotransformation | Mass Shift (Da) | Proposed Formula | Key MS/MS Fragment Observation |

| M1 | N-Deethylation | -28.03 | C₉H₁₁NO | Loss of ethyl group confirmed by fragment analysis. |

| M2 | Hydroxylation | +15.99 | C₁₁H₁₅NO₂ | Intact ethylamino sidechain; +16 Da shift on a fragment containing the indane ring. |

| M3 | O-Glucuronidation | +176.03 | C₁₇H₂₃NO₇ | Characteristic loss of 176 Da (glucuronic acid) in MS/MS spectrum. |

| M4 | O-Sulfation | +79.96 | C₁₁H₁₅NO₄S | Characteristic loss of 80 Da (SO₃) in MS/MS spectrum. |

| M5 | Hydroxylation + Glucuronidation | +192.02 | C₁₇H₂₃NO₈ | Initial +16 Da shift followed by conjugation; loss of 176 Da in MS/MS. |